4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
4-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a rhodanine-derived thiazolidinone analog characterized by a Z-configured methylidene group at position 5 of the thiazolidinone core. This compound belongs to a class of molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its synthesis typically involves a Knoevenagel condensation between a 4-oxo-2-thioxothiazolidin-3-yl precursor and a substituted benzaldehyde derivative under basic conditions .
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-2-21-12-7-5-11(6-8-12)10-13-15(20)17(16(22)23-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFZSRSNMYIDX-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process. Key steps include the formation of the thiazolidine ring, introduction of the 4-ethoxyphenyl group, and the butanoic acid side chain addition.
Formation of Thiazolidine Ring
Starting materials: Ethyl acetoacetate and thiosemicarbazide.
Reaction conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Sulfoxides or sulfones.
Reduction
Reagents: Reducing agents such as sodium borohydride.
Products: Reduced thiazolidine derivatives.
Substitution
Reagents: Halides or acyl chlorides.
Conditions: Catalysis by acids or bases.
Products: Substituted thiazolidine derivatives.
Common Reagents and Conditions
Reagents: Sodium hydroxide, potassium carbonate, thionyl chloride.
Conditions: Varied pH, temperature, and solvent systems.
Major Products
Substituted thiazolidine derivatives.
Sulfoxides and sulfones from oxidation reactions.
Reduced thiazolidine derivatives from reduction reactions.
Scientific Research Applications
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid finds applications in multiple fields:
Chemistry
Catalysis: : As a ligand in catalytic cycles.
Organic synthesis: : Intermediate for synthesizing complex molecules.
Biology
Enzyme inhibition studies: : As an inhibitor for enzymes like proteases.
Biochemical assays: : Used in assays to study cellular pathways.
Medicine
Pharmaceuticals: : Potential therapeutic agent due to its enzyme inhibitory properties.
Drug delivery systems: : Utilized in designing prodrugs.
Industry
Material science: : As a component in the synthesis of advanced materials.
Agriculture: : Utilized in the design of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. Its thiazolidine ring structure allows for interactions with enzyme active sites, blocking substrate access and altering enzymatic activity. Specific molecular targets include proteases and other sulfur-containing enzymes. The detailed pathways involve binding interactions facilitated by the 4-ethoxyphenyl group and the butanoic acid side chain.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., 4-ethoxy, 4-methoxy) : Improve solubility but may reduce membrane permeability. The ethoxy group in the target compound offers a balance between hydrophilicity and moderate lipophilicity .
- Halogenated Aryl Groups (e.g., 2-fluorophenyl) : Enhance metabolic stability and receptor binding via hydrophobic and dipole interactions .
- Heterocyclic Substituents (e.g., indolyl, furyl) : Increase bioactivity through π-π stacking and hydrogen bonding with biological targets .

Antimicrobial Activity
- The target compound’s thiol group and conjugated system enable redox-modulating effects, comparable to indolyl derivatives (: MIC 0.5–2 µg/mL) .
- Lead Compounds : (Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene)-2-thioxothiazolidin-4-one (5b) and its analogs exhibit superior antifungal activity (IC₅₀ 0.8 µM) compared to the ethoxyphenyl derivative, likely due to indole’s planar structure .
Enzyme Inhibition
- Thiazolidinones with butanoic acid chains (e.g., target compound) show carbonic anhydrase inhibitory activity (Ki ~ 10 nM), outperforming shorter-chain analogs .
- GPR35 Agonists : Fluorinated derivatives (e.g., compound 1 in ) exhibit nM-level potency, suggesting that electron-withdrawing groups enhance receptor binding .
Physicochemical Properties
Insights :
- The ethoxy group marginally increases LogP compared to methoxy, favoring membrane penetration but reducing aqueous solubility.
- Fluorinated and allyloxy analogs exhibit higher thermal stability, likely due to stronger intermolecular interactions .
Biological Activity
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS No. 356572-80-0) is a synthetic compound belonging to the thiazolidinone family, characterized by its unique structural features that include a thiazolidinone ring and an ethoxyphenyl group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of the compound is , with a molecular weight of 351.44 g/mol. Its structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that compounds in the thiazolidinone family exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain thiazolidinones demonstrated effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Antitumor Effects
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing varying degrees of sensitivity among different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF7 | >100 |
| HeLa | >100 |
These results suggest that while the compound exhibits some cytotoxic effects, it may not be as potent as established chemotherapeutic agents like doxorubicin.
3. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. In animal models, it demonstrated a reduction in inflammatory markers and cytokine production, indicating its possible use in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The thiazolidinone ring may inhibit enzymes critical for bacterial survival and tumor growth.
- Cellular Pathway Interference : It may disrupt signaling pathways involved in inflammation and cancer progression.
Case Studies
A notable case study involved the evaluation of this compound in a murine model of cancer. The study reported that treatment with the compound led to a significant reduction in tumor size compared to untreated controls. Histopathological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

